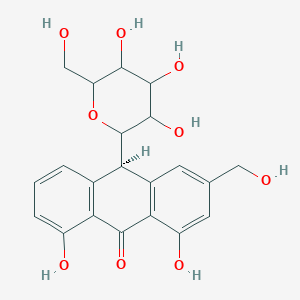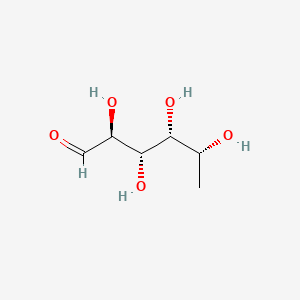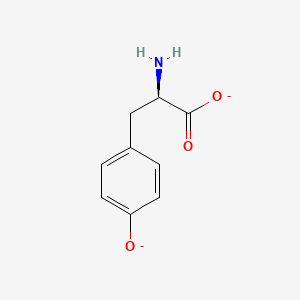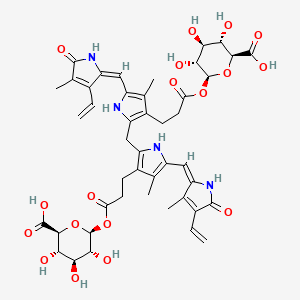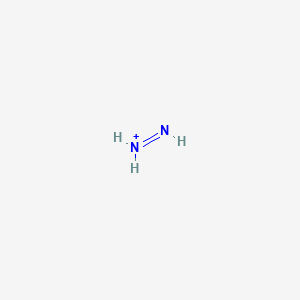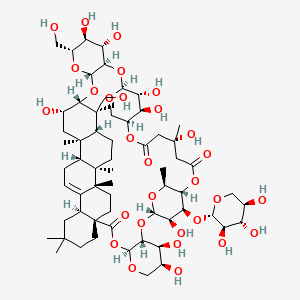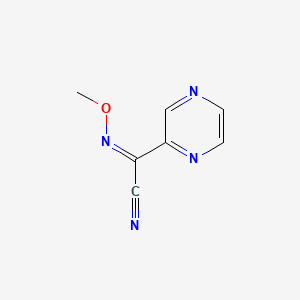![molecular formula C12H14Cl3O3PS B1233760 Phosphorothioic acid, O-[2-chloro-1-(2,5-dichlorophenyl)ethenyl] O,O-diethyl ester](/img/structure/B1233760.png)
Phosphorothioic acid, O-[2-chloro-1-(2,5-dichlorophenyl)ethenyl] O,O-diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Akton is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III.
Applications De Recherche Scientifique
Toxicology Studies : A case report detailed the toxicologic outcomes following ingestion of a compound including phosphorothioic acid, revealing insights into its biochemical effects and the clinical course of poisoning (Osterloh, Lotti, & Pond, 1983).
Agricultural Applications : Research has shown that certain phosphorothioate esters effectively control specific nematode populations in agriculture, impacting seed production in centipede grass (Johnson, 1970).
Chemical Kinetics and Mechanisms : A study examined the kinetic isotope effects in the methanolyses of several phosphorothioate esters, providing insight into the reaction mechanisms of these compounds (Maxwell, Neverov, & Brown, 2005).
Detection in Food Products : Research has identified the presence of certain phosphorothioate esters, including O,O-diethyl-O-(2,5-dichlorophenyl) phosphorothioate, in meat fat, indicating the importance of monitoring these compounds in food safety (Luke & Dahl, 1976).
Comparative Hydrolysis Reactions : A study compared the hydrolysis reactions of phosphorothioate and phosphate esters, analyzing the thermodynamic aspects and mechanistic implications of these reactions (Purcell & Hengge, 2005).
Organophosphate Fragmentation Mechanisms : Research on the mass spectra of organophosphorus esters, including phosphorothioates, provided insights into their decomposition pathways and fragmentation mechanisms (Pritchard, 1970).
Esterification Processes : Studies on the preparation of esters, including those of phosphoric acid, offer insights into synthetic methods and reaction mechanisms relevant to phosphorothioate chemistry (Mitsunobu & Yamada, 1967).
Propriétés
Nom du produit |
Phosphorothioic acid, O-[2-chloro-1-(2,5-dichlorophenyl)ethenyl] O,O-diethyl ester |
|---|---|
Formule moléculaire |
C12H14Cl3O3PS |
Poids moléculaire |
375.6 g/mol |
Nom IUPAC |
[(Z)-2-chloro-1-(2,5-dichlorophenyl)ethenoxy]-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H14Cl3O3PS/c1-3-16-19(20,17-4-2)18-12(8-13)10-7-9(14)5-6-11(10)15/h5-8H,3-4H2,1-2H3/b12-8- |
Clé InChI |
QCKIOHMRUZJYQZ-WQLSENKSSA-N |
SMILES isomérique |
CCOP(=S)(OCC)O/C(=C\Cl)/C1=C(C=CC(=C1)Cl)Cl |
SMILES canonique |
CCOP(=S)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl |
Pictogrammes |
Acute Toxic |
Synonymes |
Akton |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



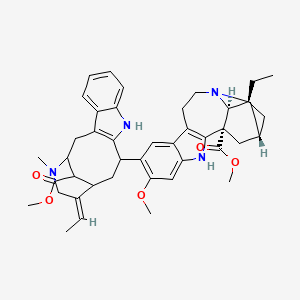
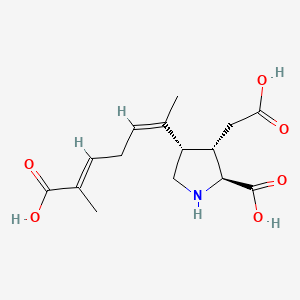
![methyl (10R,12R,13E,19R)-13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1233679.png)
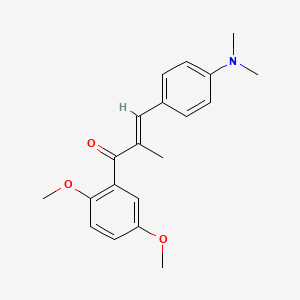
![N-methyl-N-[(Z)-pentylideneamino]formamide](/img/structure/B1233683.png)
